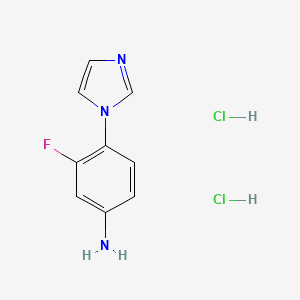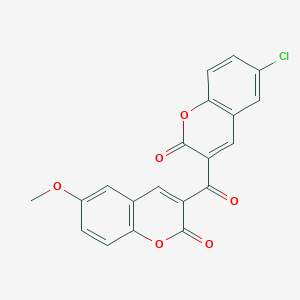
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the formation of the thiadiazole ring, followed by the introduction of the piperidine and morpholine moieties under controlled conditions. Specific reagents, catalysts, and solvents would be required at each step to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidine moiety.
Substitution: Various substitution reactions could occur, especially on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)pyrrolidine
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)piperazine
Uniqueness
The uniqueness of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of functional groups and ring structures, which might confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H20N4O2S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-15-13(20-10)17-7-8-19-11(9-17)12(18)16-5-3-2-4-6-16/h11H,2-9H2,1H3 |
InChI Key |
DWVDVAUKTDVKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B12222039.png)
![2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222041.png)




![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12222071.png)
![3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222074.png)
![1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222082.png)
![2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B12222084.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine](/img/structure/B12222094.png)
